5-Ethylnonan-2-one

Description

Contextualization of Branched Ketones in Contemporary Organic Chemistry

Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. Their structure, with the carbonyl carbon being sp2 hybridized and having a trigonal planar geometry, results in specific chemical reactivity. chemicals.co.uk Within this broad family, branched ketones, which feature alkyl branches on the carbon chain, hold a significant position in modern organic chemistry.

The presence of branching introduces steric hindrance and can influence the electronic environment of the carbonyl group, thereby affecting the ketone's reactivity. chemicals.co.uk Branched ketones are crucial building blocks in the synthesis of more complex molecules. The development of methods for the direct, branched-selective α-alkylation of cyclic ketones with simple alkenes highlights the drive to create these structures in an atom- and step-economic manner. nih.gov

A particularly important subset of branched ketones is chiral ketones. If the branching results in a stereocenter, the ketone can exist as enantiomers. Chiral ketones are invaluable synthons in asymmetric synthesis, a field dedicated to creating stereochemically pure molecules, which is critical in the pharmaceutical and fine chemical industries. rsc.orgcas.cnrsc.org The synthesis of chiral α-amino ketones and γ-amino ketones, for example, demonstrates their role as precursors to biologically active nitrogen-containing compounds like pyrrolidines and azabicyclic structures. rsc.orgnih.gov The development of catalytic asymmetric methods to produce these chiral ketones with high enantiomeric excess is an active area of research. cas.cnnih.gov

Significance of 5-Ethylnonan-2-one in Academic Chemical Investigations

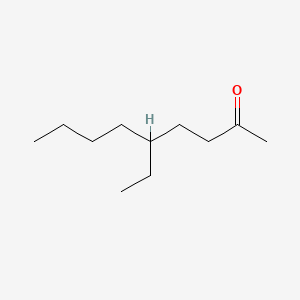

This compound is a specific example of a branched, acyclic ketone. Its structure consists of a nine-carbon chain (nonane) with a ketone functional group at the second carbon position and an ethyl group attached to the fifth carbon. nih.govnist.gov The presence of the ethyl group at the C5 position makes this a chiral molecule, as this carbon atom is a stereocenter. nih.gov

While extensive academic studies focusing specifically on this compound are not prominent in publicly available literature, its structural features make it a compound of potential interest for various chemical investigations. As a chiral ketone, it could serve as a model substrate in the development of new asymmetric reactions or as a starting material for the synthesis of enantiomerically pure target molecules.

The compound is listed in several chemical databases, which provide key physical and chemical properties. nih.govuni.lu This information is foundational for any potential research, from planning synthetic routes to predicting its behavior in different chemical environments.

Chemical and Physical Properties of this compound

The following tables summarize the key identifiers and computed physicochemical properties of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.govnist.gov |

| CAS Number | 5440-89-1 | nih.govnist.gov |

| Molecular Formula | C11H22O | nih.govnist.govuni.lu |

| InChI | InChI=1S/C11H22O/c1-4-6-7-11(5-2)9-8-10(3)12/h11H,4-9H2,1-3H3 | nih.govnist.govuni.lu |

| InChIKey | BUGODZVINXTXEH-UHFFFAOYSA-N | nih.govnist.govuni.lu |

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 170.29 g/mol | nih.govnist.gov |

| Exact Mass | 170.167065321 Da | nih.gov |

| Density | 0.82 g/cm³ | |

| Boiling Point | 217.7 °C at 760 mmHg | |

| Flash Point | 81.8 °C | |

| Refractive Index | 1.424 | |

| Topological Polar Surface Area | 17.1 Ų | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

Mentioned Compounds

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| 5-Ethyl-2-nonanol |

| Acetone |

| Benzophenone |

| Butanal |

| Diacetyl |

| Ethyl methyl ketone |

| Methyl sec-butyl ketone |

| Propanal |

| Propanone |

| Pyrrolidines |

| Testosterone |

| 2-Pentanone |

| 3-Pentanone |

| 2-Hexanone |

| 3-Methyl-2-pentanone |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethylnonan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-4-6-7-11(5-2)9-8-10(3)12/h11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGODZVINXTXEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CCC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863541 | |

| Record name | 2-Nonanone, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-89-1 | |

| Record name | 5-Ethyl-2-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5440-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonanone, 5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonanone, 5-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonanone, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonanone, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylnonan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Ketones

Elucidation of Reaction Pathways and Intermediate Species

The most fundamental reaction of ketones is nucleophilic addition, where a nucleophile attacks the electrophilic carbonyl carbon. sketchy.comopenstax.org This process involves the rehybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. openstax.orglibretexts.org This intermediate is a crucial species that dictates the final product. Depending on the nucleophile and reaction conditions, this tetrahedral intermediate can be protonated to form an alcohol or undergo subsequent elimination steps. openstax.org

For an unsymmetrical ketone like 5-Ethylnonan-2-one, addition of a nucleophile leads to a new tetrahedral center. Common nucleophilic addition reactions include:

Grignard Reaction: The addition of an organomagnesium halide (Grignard reagent) is a classic method for forming carbon-carbon bonds. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate which, upon acidic workup, yields a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com

Wittig Reaction: This reaction transforms ketones into alkenes using a phosphorus ylide (Wittig reagent). libretexts.orgslideshare.net The mechanism is generally understood to involve the formation of a dipolar betaine (B1666868) intermediate, which collapses to a four-membered oxaphosphetane. dalalinstitute.com This cyclic intermediate then decomposes to yield the final alkene and triphenylphosphine (B44618) oxide. libretexts.orgstackexchange.com The existence and interconversion of these intermediates have been subjects of extensive mechanistic studies. libretexts.orgstackexchange.com

Enolate Formation: In the presence of a base, ketones can be deprotonated at the α-carbon (the carbon adjacent to the carbonyl group) to form an enolate ion. msu.edumasterorganicchemistry.com This enolate is a key reactive intermediate in many important reactions, including aldol (B89426) condensations and α-halogenation. Because this compound has two different α-carbons (C1 and C3), two distinct enolates can potentially form, leading to different products.

Catalytic Mechanisms in Ketone Transformations

Catalysis offers efficient and selective pathways for ketone transformations, most notably in hydrogenation reactions. The asymmetric hydrogenation of ketones to produce chiral secondary alcohols is a particularly valuable transformation. core.ac.uk

Mechanisms for catalytic hydrogenation often involve "metal-ligand cooperativity," where both the metal center and the ligand participate in the reaction. core.ac.uk For instance, in Noyori-type catalysts, a ruthenium complex featuring chiral diphosphine and diamine ligands operates via an outer-sphere mechanism. core.ac.uknih.gov The proposed catalytic cycle involves the formation of a ruthenium hydride species. nih.gov This hydride, along with a proton from the amine ligand, is transferred to the ketone's carbonyl group through a six-membered transition state, avoiding direct coordination of the ketone to the metal center. core.ac.uk This mechanism explains the high efficiency and chemoselectivity for carbonyl reduction over olefin reduction. core.ac.uk

Other catalytic systems for ketone modification include:

Transfer Hydrogenation: In this process, hydrogen is transferred from a source molecule, such as a secondary alcohol, to the ketone, mediated by a metal catalyst. ua.es

Copper-Catalyzed α-Amination: This transformation allows for the direct coupling of amines at the α-position of ketones. The proposed mechanism involves the catalytic generation of an α-bromo ketone species by a Cu(II) catalyst, followed by nucleophilic displacement of the bromide by the amine. nih.gov

Graphene Oxide Catalysis: Emerging research has shown that non-metallic materials like graphene oxide can catalyze the α-alkylation of ketones with olefins. The mechanism is thought to involve a dual activation pathway on the graphene surface, which facilitates proton transfer. rsc.org

Stereochemical Aspects of Ketone Reactions

The stereochemical outcome of reactions involving unsymmetrical ketones is a critical consideration. For a ketone like this compound, which is chiral due to the ethyl group at the C5 position, reactions at the C2 carbonyl group have significant stereochemical implications.

Nucleophilic addition to the planar carbonyl group can occur from two opposite faces (top or bottom). saskoer.caweebly.com In an achiral, unsymmetrical ketone like butan-2-one, attack from either face is equally probable, leading to the formation of a 50:50 racemic mixture of the two resulting enantiomeric alcohols. saskoer.ca

However, in a chiral ketone like this compound, the existing stereocenter at C5 creates a diastereotopic environment. The two faces of the carbonyl group are no longer equivalent. Attack of a nucleophile will lead to the formation of two diastereomers, typically in unequal amounts. saskoer.ca The steric bulk and electronic nature of the substituents near the carbonyl group influence which face is more accessible to the incoming nucleophile, a principle often described by models like Cram's rule. weebly.com

In enzyme-catalyzed reactions, the stereochemical control is absolute, with the substrate bound in a specific orientation within the active site, leading to the formation of a single stereoisomer. libretexts.org In non-enzymatic catalytic reactions, such as asymmetric hydrogenation, the chiral catalyst dictates the stereochemical outcome, producing one enantiomer or diastereomer in high excess. core.ac.uk For example, asymmetric silver-catalyzed Hosomi-Sakurai reactions with ketones can generate products with high levels of diastereo- and enantioselectivity, controlled by the chiral catalyst rather than the stereochemistry of the starting material. nih.gov

Photochemical and Radical Mechanisms in Carbonyl Chemistry

Upon absorption of UV light, carbonyl compounds like ketones can be promoted to an electronic excited state (n→π* transition). slideshare.netkvmwai.edu.in This excited state has significant radical character at both the carbon and oxygen atoms and can undergo several distinct photochemical reactions. researchgate.net The most common pathways are the Norrish Type I and Norrish Type II cleavages. msu.eduslideshare.net

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the α-carbons. kvmwai.edu.in For this compound, this can occur in two ways, breaking either the C1-C2 bond or the C2-C3 bond.

Cleavage of the C1-C2 bond yields a methyl radical and a 5-ethylnonanoyl radical.

Cleavage of the C2-C3 bond is generally favored as it produces a more stable secondary alkyl radical (the 5-ethylheptyl radical) and an acetyl radical. These initially formed radical pairs can then undergo secondary reactions, such as decarbonylation (loss of CO from the acyl radical) or recombination. slideshare.netkvmwai.edu.in

Norrish Type II Cleavage: This pathway is an intramolecular reaction that occurs if the ketone possesses a γ-hydrogen (a hydrogen atom on the carbon three bonds away from the carbonyl group). The excited carbonyl oxygen abstracts this hydrogen atom, leading to the formation of a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. This compound has accessible γ-hydrogens at the C5 position, making the Norrish Type II reaction a plausible pathway.

These photochemical reactions proceed via radical intermediates, which can be detected and studied using techniques like radical trapping. kvmwai.edu.in The specific products formed depend on the structure of the ketone and the reaction conditions.

Advanced Spectroscopic Characterization and Elucidation of 5 Ethylnonan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of 5-Ethylnonan-2-one, distinct signals corresponding to the different proton environments are expected. The protons on the methyl group adjacent to the carbonyl (C1) would appear as a singlet, while the other methyl and methylene (B1212753) protons would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The chemical shifts are influenced by the electronic environment of each proton. rsc.org

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (CH₃-C=O) | ~2.1 | s | 3H |

| H-3 (C=O-CH₂) | ~2.4 | t | 2H |

| H-4 (CH₂-CH) | ~1.5 | m | 2H |

| H-5 (CH-CH₂) | ~1.3 | m | 1H |

| H-6 (CH₂-CH₃) | ~1.3 | m | 2H |

| H-7 (CH₂-CH₂) | ~1.3 | m | 2H |

| H-8 (CH₂-CH₃) | ~1.3 | m | 2H |

| H-9 (CH₃-CH₂) | ~0.9 | t | 3H |

| Ethyl CH₂ | ~1.4 | q | 2H |

Note: This is a predicted table based on typical chemical shift values and splitting patterns. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon (C-2) is significantly deshielded and appears at a high chemical shift value, typically in the range of 205-220 ppm for ketones. libretexts.org The other sp³ hybridized carbons appear at lower chemical shift values. wisc.edu

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (CH₃-C=O) | ~30 |

| C-2 (C=O) | ~210 |

| C-3 (C=O-CH₂) | ~45 |

| C-4 (CH₂-CH) | ~25 |

| C-5 (CH) | ~40 |

| C-6 (CH₂) | ~30 |

| C-7 (CH₂) | ~23 |

| C-8 (CH₂) | ~32 |

| C-9 (CH₃) | ~14 |

| Ethyl CH₂ | ~29 |

Note: This is a predicted table based on typical ¹³C NMR chemical shift ranges. wisc.edu Actual experimental values may vary.

Advanced Multi-dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced multi-dimensional NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. youtube.com It would be used to trace the proton-proton connectivities within the nonane (B91170) chain and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It allows for the direct assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the position of the ethyl group and the carbonyl group by observing long-range correlations, for instance, between the protons on C-1 and the carbonyl carbon (C-2), and between the protons of the ethyl group and the carbons of the nonane backbone. youtube.com

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. chemguide.co.uk For this compound (C₁₁H₂₂O), the molecular weight is approximately 170.29 g/mol . nist.govmolbase.com

Upon ionization in the mass spectrometer, the molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation to produce smaller, more stable charged fragments. The fragmentation pattern is characteristic of the molecule's structure. For a ketone like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group. This can lead to the formation of acylium ions. For this compound, this could result in fragments with m/z values corresponding to [CH₃CO]⁺ (m/z 43) and [CH₂(CH₂)₃CH(C₂H₅)CH₂CH₂CH₃]⁺.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the loss of a neutral alkene molecule.

The mass spectrum of 5-ethylnonan-4-one, a related compound, shows characteristic fragmentation patterns that can be compared to those expected for this compound. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₁H₂₂O]⁺ | Molecular Ion (M⁺) |

| 155 | [M - CH₃]⁺ | Loss of a methyl radical |

| 141 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 113 | [M - C₄H₉]⁺ | Alpha-cleavage |

| 85 | [C₅H₉O]⁺ | Alpha-cleavage |

| 58 | [C₃H₆O]⁺ | McLafferty Rearrangement |

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the region of 1700-1725 cm⁻¹. rsc.org Other significant peaks will include those for C-H stretching vibrations of the alkyl groups (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy also detects these vibrations, but the selection rules are different. avantesusa.com The C=O stretch is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. The C-H and C-C bond vibrations of the alkyl backbone will give rise to a series of bands that provide a characteristic "fingerprint" for the molecule. researchgate.netnih.gov

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch (sp³) | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Ketone) | 1700 - 1725 | 1700 - 1725 |

| C-H Bend | 1350 - 1470 | 1350 - 1470 |

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., GC-MS, LC-MS)

To analyze complex mixtures or to confirm the identity of a compound, chromatographic techniques are often coupled with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds. uin-alauddin.ac.id In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for identification. nih.gov The retention time from the GC and the mass spectrum from the MS together provide a high degree of certainty in the identification of the compound. semanticscholar.org Studies on related ethyl-branched ketones have successfully utilized GC-MS for their identification in complex biological samples. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally unstable compounds, LC-MS is the preferred method. eurofins.com While this compound is likely volatile enough for GC-MS, LC-MS could also be employed. nih.govives-openscience.eu The compound would be separated by liquid chromatography and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Similar to GC-MS, the combination of retention time and mass spectral data allows for confident identification.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful, non-destructive tool for elucidating the molecular structure and dynamics of chemical compounds. These techniques probe the vibrational energy levels of a molecule, which are dictated by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching, bending, rocking, or twisting, and has a characteristic frequency. For this compound, while specific experimental spectra are not widely available in public databases, a detailed analysis of its expected vibrational modes can be performed based on the well-established characteristic frequencies for its constituent functional groups.

Infrared spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule. A key requirement for a vibrational mode to be IR active is that it must produce a change in the molecule's dipole moment. mt.com In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light (typically from a laser). A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. mt.com Due to these different selection rules, IR and Raman spectroscopy often provide complementary information.

For a molecule like this compound, the most prominent features in its vibrational spectra are expected to arise from the carbonyl group (C=O) and the various vibrations of the alkyl chains (C-H and C-C bonds).

The most diagnostic absorption for ketones in an IR spectrum is the strong C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. wpmucdn.comlibretexts.org The exact position is sensitive to the local chemical environment. The C=O bond also gives rise to a Raman signal, although its intensity can vary.

The molecule's extensive hydrocarbon structure will produce a series of characteristic peaks. The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org Asymmetric stretches typically occur at higher frequencies than symmetric stretches.

In addition to stretching, numerous bending vibrations (also known as deformations) characterize the structure. These occur at lower frequencies and contribute to the "fingerprint region" of the spectrum (below 1500 cm⁻¹), which is unique for each molecule. For this compound, these would include:

CH₂ Scissoring: Around 1450-1470 cm⁻¹. libretexts.org

CH₃ Asymmetric and Symmetric Bending: Appearing near 1460 cm⁻¹ and 1375 cm⁻¹, respectively. libretexts.org

C-C-C Bending: A vibration involving the carbon atoms of the ketone group, which is characteristic for ketones and appears between 1100 and 1230 cm⁻¹. spectroscopyonline.com

CH₂ Rocking: For long alkyl chains, a characteristic peak can be observed around 720-725 cm⁻¹. libretexts.org

The ethyl branch at the C5 position introduces additional complexity and potentially unique vibrational modes or shifts in the frequencies of the main chain, contributing to the uniqueness of the fingerprint region. The study of molecular dynamics, such as conformational changes (e.g., rotations around C-C single bonds), can also be investigated using vibrational spectroscopy, as different conformers may exhibit slightly different spectra. However, at room temperature, these individual conformations are often difficult to resolve and result in broadened spectral bands.

Predicted Infrared (IR) Spectral Data for this compound

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous aliphatic ketones.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | CH₃, CH₂ | 2850 - 3000 | Strong, multiple |

| C=O Stretch | Ketone | 1705 - 1725 | Strong, sharp |

| CH₂ Scissoring | Methylene | ~1465 | Medium |

| CH₃ Asymmetric Bending | Methyl | ~1450 | Medium |

| CH₃ Symmetric Bending (Umbrella) | Methyl | ~1375 | Medium |

| C-C-C Bend | Ketone | 1100 - 1230 | Medium to Strong |

| CH₂ Rocking | Alkyl Chain | ~725 | Weak to Medium |

Data is based on established frequency ranges for aliphatic ketones. wpmucdn.comlibretexts.orgspectroscopyonline.com

Predicted Raman Spectral Data for this compound

Raman spectroscopy would provide complementary data. The symmetric vibrations, which might be weak in the IR spectrum, are often strong in the Raman spectrum.

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch | CH₃, CH₂ | 2850 - 3000 | Strong, multiple |

| C=O Stretch | Ketone | 1705 - 1725 | Medium to Weak |

| CH₂ Bending | Methylene | ~1450 | Strong |

| C-C Stretch | Alkyl Skeleton | 800 - 1200 | Strong, multiple |

Data is based on general principles and data for analogous aliphatic ketones. mt.com

Computational Chemistry Studies of 5 Ethylnonan 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to calculate molecular geometries, electronic properties, and other chemical characteristics. nih.govresearchgate.net For 5-Ethylnonan-2-one, DFT calculations are instrumental in defining its preferred three-dimensional shape and the distribution of its electrons.

The flexible alkyl chains of this compound allow it to exist in numerous spatial arrangements, known as conformers, which arise from rotation around its single bonds. Conformational analysis is the study of these different arrangements and their relative energies. The goal is to identify the lowest-energy conformers, as these are the most likely to be populated at room temperature.

The process typically begins by generating a variety of possible starting structures. Each of these structures then undergoes a geometry optimization or "energy minimization" calculation. nih.gov This computational procedure systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible potential energy, representing a stable conformer. By comparing the final energies of all optimized conformers, the global minimum energy structure—the most stable conformation—can be identified.

For this compound, key rotations would occur around the C-C bonds of the nonane (B91170) backbone and the ethyl group. The interactions between these flexible chains, including steric hindrance, dictate the relative stability of each conformer.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

This table presents illustrative data for different conformers of this compound, as would be determined by DFT calculations. The energies are given relative to the most stable conformer (Conformer A).

| Conformer | Description of Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

| A | Anti (approx. 180°) | 0.00 | 75.3 |

| B | Gauche (+) (approx. +60°) | 3.15 | 14.8 |

| C | Gauche (-) (approx. -60°) | 3.25 | 9.9 |

| D | Eclipsed (approx. 0°) | 22.50 | <0.1 |

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability. researchgate.net A large gap indicates high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. DFT calculations can accurately predict the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily around the oxygen atom of the carbonyl group, due to its lone pairs of electrons, while the LUMO is expected to be centered on the π* antibonding orbital of the C=O bond.

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

This table shows representative HOMO and LUMO energy values and the resulting energy gap for this compound, calculated using a common DFT functional.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.42 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 6.43 | Indicator of Chemical Stability and Reactivity |

Chemical reactions and measurements are most often performed in a solvent, which can significantly influence a molecule's properties and behavior. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used method that simulates the solvent as a continuous dielectric medium surrounding the solute molecule. nih.govmdpi.com

This approach allows for the calculation of molecular properties in a simulated solvent environment, providing a more realistic prediction of behavior in solution. rsc.org For this compound, using PCM would reveal how its dipole moment, conformational energies, and electronic structure are affected by solvents of varying polarity. For instance, in a polar solvent, the charge separation in the C=O bond would be stabilized, potentially affecting the molecule's reactivity and spectroscopic properties.

Interactive Table: Hypothetical Solvation Free Energies for this compound

This table illustrates the calculated change in free energy when this compound is transferred from the gas phase to different solvents, as predicted by a PCM-DFT model.

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kJ/mol) |

| Gas Phase | 1 | 0.00 (Reference) |

| n-Heptane | 1.92 | -5.8 |

| Chloroform | 4.81 | -12.3 |

| Methanol | 32.7 | -18.9 |

| Water | 78.4 | -20.5 |

Molecular Orbital Analysis (HOMO-LUMO)

Simulation and Prediction of Spectroscopic Data

A key strength of computational chemistry is its ability to predict spectroscopic data, which can be used to validate experimental findings or to aid in the interpretation of complex spectra.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule by probing its vibrational modes. su.seuhcl.edu DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. uhcl.edu

For this compound, the most prominent feature in the calculated IR spectrum would be a strong absorption corresponding to the C=O stretching vibration, typically found in the 1700-1725 cm⁻¹ region. uci.edu Other predictable vibrations include the various C-H stretching modes around 2800-3000 cm⁻¹ and the C-C bond stretching and bending modes in the fingerprint region. asianpubs.org These calculated spectra can be compared directly with experimental data to confirm the structure and assign specific absorption bands. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for Key Modes of this compound

This table presents hypothetical, unscaled vibrational frequencies calculated by DFT for the most significant vibrational modes of this compound.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch (asymmetric, CH₃) | Methyl | 2985 | Medium | Medium |

| C-H Stretch (symmetric, CH₂) | Methylene (B1212753) | 2940 | Medium | Medium |

| C=O Stretch | Ketone | 1720 | Very Strong | Medium |

| C-H Bend (scissoring) | Methylene | 1465 | Medium | Weak |

| C-C Stretch | Alkyl Chain | 1170 | Weak | Medium |

| C-C=O Bend | Ketone Backbone | 590 | Medium | Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Computational methods can predict the ¹H and ¹³C chemical shifts with a useful degree of accuracy. nih.gov These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT.

By calculating the magnetic shielding for each nucleus in this compound, its NMR spectrum can be simulated. researchgate.net The predicted chemical shifts can then be compared to experimental spectra to help assign signals to specific atoms, which is especially useful for complex molecules where spectral overlap can cause ambiguity. uliege.be For this compound, calculations would predict a distinct downfield signal for the carbonyl carbon (C2) and the adjacent methyl and methylene protons.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table provides hypothetical NMR chemical shifts for this compound, as would be predicted by DFT/GIAO calculations, relative to TMS. Atom numbering starts from the methyl group adjacent to the carbonyl.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | 2.12 | 29.5 |

| C2 (C=O) | - | 209.8 |

| C3 (CH₂) | 2.41 | 43.1 |

| C4 (CH₂) | 1.55 | 26.8 |

| C5 (CH) | 1.40 | 36.5 |

| C6 (CH₂) | 1.30 | 29.0 |

| C7 (CH₂) | 1.28 | 22.9 |

| C8 (CH₂) | 1.28 | 32.1 |

| C9 (CH₃) | 0.89 | 14.2 |

| C1' (CH₂ on ethyl) | 1.35 | 25.5 |

| C2' (CH₃ on ethyl) | 0.88 | 10.9 |

Vibrational Frequency Calculations for IR and Raman Spectra

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. frontiersin.org For this compound, MD simulations are instrumental in exploring its conformational landscape—the collection of all possible three-dimensional shapes the molecule can adopt due to rotations around its single bonds.

The process begins by creating a computational model of the molecule, often using a force field like GAFF (General Amber Force Field) or OPLS3e, which defines the potential energy of the system. mdpi.commdpi.com An MD simulation then calculates the net force on each atom and uses this to compute the atom's acceleration and subsequent movement over a very short time step (on the order of femtoseconds). mdpi.com By repeating this process millions of times, a trajectory is generated that describes how the molecule's position and shape evolve.

For this compound, which has multiple rotatable single bonds in its nonane backbone and ethyl branch, the number of potential conformers is vast. MD simulations can systematically explore this potential energy surface to identify stable, low-energy conformations. mdpi.com Studies on other aliphatic ketones have shown that the flexibility of the alkyl chains is a critical factor in their molecular behavior. researchgate.netspectroscopyonline.com The presence of the carbonyl group and the ethyl branch in this compound introduces specific steric and electronic effects that influence which conformations are most favorable. For instance, research on various ketones has demonstrated that the barrier to internal rotation of methyl groups is highly dependent on the molecule's characteristic structure. rwth-aachen.de MD simulations can quantify these rotational barriers and determine the probability of the molecule existing in any given conformation at a specific temperature. nih.govmdpi.com This dynamic information is crucial for understanding how the molecule interacts with its environment, such as in a solvent or at an interface. researchgate.net

Application of Computational Models in Thermodynamic Parameter Estimation

Computational models are widely used to predict the thermodynamic properties of organic compounds, providing essential data for chemical engineering and environmental science. frontiersin.orgfrontiersin.org These models can range from group-contribution methods to more sophisticated quantum chemical calculations based on statistical thermodynamics. nist.govnih.gov

For this compound, these computational approaches can estimate a variety of thermodynamic parameters. Quantum chemistry methods, such as Density Functional Theory (DFT), can be employed to calculate properties of the isolated molecule. researchgate.net These calculations can then be used within a statistical mechanics framework to derive macroscopic thermodynamic properties like enthalpy of formation, entropy, and heat capacity. nih.gov

The estimation of properties in a condensed phase, such as in a solution, is also achievable. The hydration free energy (HFE), which quantifies the energy change when a molecule is transferred from a vacuum to an aqueous solution, is a key parameter that can be predicted. uni-due.de This is vital for understanding a substance's solubility and environmental fate. Physics-based approaches, including free-energy calculations from molecular dynamics simulations, can estimate sorption free energies, which describe the tendency of a molecule to bind to a surface or partition into a different phase. nih.gov

Various computed physical and thermodynamic properties for this compound are available across chemical databases, which are derived from such computational models.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 170.29 g/mol | PubChem |

| XLogP3-AA (Hydrophobicity) | 3.7 | PubChem |

| Boiling Point | 217.7°C at 760mmHg | MOLBASE |

| Density | 0.82 g/cm³ | MOLBASE |

| Flash Point | 81.8°C | MOLBASE |

| Refractive Index | 1.424 | MOLBASE |

| Henry's Law Constant | 2.1 Pa·m³/mol | ECHA |

This table is interactive. Users can sort columns by clicking on the headers.

These predictive models are continually refined. For instance, novel geometric approaches based on computational chemistry have been proposed to calculate parameters like the nonrandomness factor used in thermodynamic models like NRTL and UNIQUAC, enhancing their physical meaning and accuracy. acs.org The development of such robust predictive tools is essential for characterizing compounds like this compound, especially when experimental data is scarce. nist.govnist.gov

Biocatalysis and Green Chemistry Approaches in Ketone Transformations

Enzymatic Synthesis and Derivatization of Ketones

The use of enzymes as catalysts in organic synthesis offers numerous advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. researchgate.netnih.gov These "green" catalysts are increasingly employed for the synthesis and modification of ketones.

Acyloin Condensation Reactions and α-Hydroxyketone Formation

Acyloin condensation is a carbon-carbon bond-forming reaction that yields α-hydroxyketones, also known as acyloins. organic-chemistry.orgwikipedia.org These compounds are valuable building blocks in the synthesis of various biologically active molecules. acs.orgrsc.org Traditionally, this reaction involves the reductive coupling of two carboxylic esters using metallic sodium. organic-chemistry.orgwikipedia.org

In the context of green chemistry, enzymatic approaches to acyloin condensation are gaining traction. Thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, such as transketolase, have been shown to catalyze acyloin-type condensation reactions. rsc.orgrsc.orgrsc.org Notably, variants of transketolase from Geobacillus stearothermophilus can catalyze the cross-acyloin condensation of two different aldehydes, offering an atom-economical alternative to traditional methods that generate carbon dioxide as a byproduct. rsc.orgrsc.org This enzymatic approach provides access to a range of symmetrical and unsymmetrical aliphatic α-hydroxyketones under mild, aqueous conditions. rsc.org

For a compound like 5-Ethylnonan-2-one, its synthesis via an enzymatic acyloin condensation would theoretically involve the coupling of appropriate aldehyde precursors. While direct enzymatic synthesis of this compound via this method is not explicitly documented, the principle has been demonstrated with other aliphatic aldehydes, suggesting its potential applicability. The general scheme for such a reaction is presented below.

Table 1: Potential Enzymatic Acyloin Condensation for this compound Synthesis

| Reactant 1 (Aldehyde) | Reactant 2 (Aldehyde) | Enzyme System | Product |

| Heptanal | Acetaldehyde | Transketolase variants | 5-Ethyl-4-hydroxynonan-2-one (precursor to this compound) |

This table represents a theoretical application of the enzymatic acyloin condensation to produce a precursor of this compound, based on established enzymatic capabilities.

Reductive Amination of Carbonyl Compounds using Amine Dehydrogenases

The synthesis of chiral amines from ketones is a critical transformation, particularly in the pharmaceutical industry. nih.govrsc.org Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has emerged as a powerful and sustainable method for this purpose. nih.govacs.org AmDHs are NAD(P)H-dependent enzymes that catalyze the conversion of ketones and aldehydes into enantiomerically pure amines using ammonia (B1221849) as the nitrogen source. hims-biocat.euresearchgate.net

This enzymatic system demonstrates high atom economy, as the ammonium (B1175870) formate (B1220265) buffer often serves as both the nitrogen source and the source of reducing equivalents for cofactor regeneration, with water and carbonate as the only byproducts. nih.govhims-biocat.eu Engineered AmDHs have expanded the substrate scope to include a wide range of structurally diverse carbonyl compounds, including aliphatic ketones. acs.orghims-biocat.eu For instance, ketones with longer alkyl chains, such as 2-octanone, have been successfully aminated, although they can be more challenging substrates for some AmDHs. nih.gov

The reductive amination of this compound using an appropriate AmDH would yield the corresponding chiral amine, 5-ethylnonan-2-amine. This transformation is highly valuable for accessing enantiopure amines for various applications.

Table 2: Reductive Amination of Aliphatic Ketones by Amine Dehydrogenases

| Substrate | Amine Dehydrogenase | Co-enzyme Regeneration System | Product Configuration | Enantiomeric Excess |

| 2-Pentanone | Ch1-AmDH | Formate Dehydrogenase | (R) | >99% nih.gov |

| 4-Methylpentan-2-one | Ch1-AmDH | Formate Dehydrogenase | (R) | >99% nih.gov |

| 2-Octanone | Ch1-AmDH | Formate Dehydrogenase | (R) | >99% nih.gov |

| This compound (Predicted) | Engineered AmDH | Formate Dehydrogenase | (R) or (S) | >99% |

This table includes data for analogous ketones and a prediction for this compound, highlighting the potential of this technology.

Kinetic Resolution of Ketones and Related Alcohols

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org In enzymatic kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other enantiomer in an enriched state. wikipedia.org This method can be applied to the resolution of racemic ketones or their corresponding secondary alcohols.

Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation. unipd.it For a compound like 5-ethylnonan-2-ol, the corresponding alcohol of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the two. For instance, lipase B from Candida antarctica (CALB) has been effectively used for the kinetic resolution of various aliphatic secondary alcohols. mdpi.com

Alternatively, ketoreductases (KREDs) can be employed for the kinetic resolution of racemic ketones via enantioselective reduction. nih.gov One enantiomer of the ketone is selectively reduced to the corresponding alcohol, while the other enantiomer remains unreacted. The development of dynamic kinetic resolution (DKR) further enhances the efficiency of this process by combining the enzymatic resolution with in-situ racemization of the starting material, theoretically allowing for a 100% yield of a single enantiomeric product. nih.govnih.gov

Table 3: Examples of Enzymatic Kinetic Resolution of Alcohols and Ketones

| Substrate | Enzyme | Resolution Type | Product(s) |

| Racemic α-hydroxy ketones | Lipase from Pseudomonas stutzeri & Ru-catalyst | Dynamic Kinetic Resolution | Enantiopure esters of α-hydroxy ketones acs.org |

| Racemic Bicyclic Ketones | Horse Liver Alcohol Dehydrogenase (HLADH) | Kinetic Resolution | Enantioenriched alcohol and ketone nih.gov |

| (±)-4-methylpentan-2-ol | Lipase B from Candida antarctica (CALB) | Kinetic Resolution | Enantiopure alcohol and ester mdpi.com |

Sustainable Methodologies in Ketone Chemistry

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. thetribune.caacs.org In ketone chemistry, this translates to developing more efficient and environmentally friendly synthesis methods.

One approach involves the use of biocatalytic reductions of ketones to produce chiral alcohols, which are important building blocks in various industries. nih.gov The use of ketoreductases for this purpose is a prime example of a green and efficient method. nih.gov Furthermore, the development of catalytic systems that minimize waste is a key focus. For instance, methods that utilize readily available and less toxic substrates, and that reduce the number of synthetic steps, contribute to a more sustainable chemical industry. thetribune.ca The oxidation of alcohols to ketones using greener oxidizing agents or catalytic systems is another area of active research. nih.gov

The synthesis of this compound and its derivatives can benefit from these sustainable methodologies. By employing enzymatic and other green catalytic approaches, it is possible to produce this compound and its related products with higher efficiency and a smaller environmental footprint compared to traditional chemical methods.

Environmental Fate and Transformation of Ketones

Atmospheric Transformation Pathways

Once released into the atmosphere, ketones are subject to transformation processes that determine their atmospheric lifetime.

Phototransformation and Reaction with Hydroxyl Radicals

The most significant atmospheric degradation pathway for the majority of organic chemicals, including ketones, is indirect phototransformation via reaction with hydroxyl (OH) radicals. oecd.org These highly reactive radicals are photochemically generated in the troposphere and react rapidly with most organic compounds. oecd.orgnih.gov Direct photolysis, the breakdown of a molecule after absorbing a photon, and reaction with other species like ozone are generally of secondary importance for ketones compared to the reaction with OH radicals. oecd.org

The rate of this reaction is a critical parameter for predicting the atmospheric persistence of a compound. For 5-Ethylnonan-2-one, the estimated atmospheric half-life due to reaction with OH radicals provides insight into its behavior.

| Parameter | Value | Method |

| Phototransformation in air (Half-life) | 18.9 hours | Estimation |

| OH Radical Reaction Rate Constant | 2.02 x 10⁻¹¹ cm³/molecule-sec | Estimation |

This data is based on endpoint summaries from registration dossiers and may be estimated rather than from direct experimental measurement. europa.eu

The process involves the abstraction of a hydrogen atom from the ketone molecule by the OH radical, initiating a series of reactions that ultimately lead to the degradation of the parent compound. researchgate.net The presence of a carbonyl group can influence the reaction rates at adjacent carbon atoms. wikipedia.org

Aquatic and Terrestrial Environmental Degradation

In aquatic and soil environments, the fate of ketones is primarily controlled by their susceptibility to biodegradation and their chemical stability, particularly against hydrolysis.

Biodegradation Kinetics and Pathways in Water and Soil

Biodegradation is a key process for the removal of ketones from water and soil. dcceew.gov.au Many simpler ketones, such as methyl ethyl ketone (MEK), are readily biodegradable by microorganisms present in the environment. dcceew.gov.auwho.int The potential for a substance to biodegrade is a crucial factor in assessing its environmental persistence. arkema.com

For this compound, screening tests indicate that it is not readily biodegradable. This suggests a longer persistence in aquatic and soil environments compared to simpler, more soluble ketones.

| Test Type | Result | Method |

| Biodegradation in water: screening tests | Not readily biodegradable | OECD Guideline 301 D |

This data is based on endpoint summaries from registration dossiers. europa.eu

The term "not readily biodegradable" implies that the substance did not meet the stringent criteria for rapid and complete biodegradation within the 28-day test period. However, this does not mean the substance is completely non-biodegradable; degradation may still occur over a longer period or under different environmental conditions.

Hydrolytic Stability in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For most simple ketones, the equilibrium for hydration lies far to the left, meaning the keto form is more stable and hydrolysis is not a significant degradation pathway under typical environmental pH conditions (pH 4-9). wikipedia.orgquora.com The reaction is reversible, and the presence of an acid catalyst can facilitate both formation and hydrolysis of related structures like acetals. msu.edu

For this compound, studies show that the compound is stable against hydrolysis at environmentally relevant pH values.

| pH | Temperature | Result | Method |

| 4, 7, 9 | 50°C | Half-life > 1 year | OECD Guideline 111 |

This data is based on endpoint summaries from registration dossiers. europa.eu

The high stability indicates that hydrolysis is not an important abiotic degradation pathway for this compound in aquatic or terrestrial systems. molbase.com

Environmental Transport and Distribution Modeling

The movement and partitioning of a chemical within the environment are influenced by its affinity for different environmental media, such as soil, sediment, and water.

Adsorption/Desorption Processes in Environmental Compartments

The tendency of an organic compound to adsorb to soil or sediment is a key process controlling its mobility and bioavailability. ecetoc.org This process, often referred to as sorption, is influenced by the chemical's properties (like hydrophobicity) and the characteristics of the soil, such as organic carbon content and clay content. ecetoc.orgmst.dk The octanol-water partition coefficient (LogP or Log Kow) is a common indicator of a substance's hydrophobicity and its potential to sorb to organic matter.

With a LogP value of approximately 3.7, this compound is expected to have a moderate to high potential for adsorption to soil and sediment. chemsrc.comnih.gov This is supported by modeled data for the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

| Parameter | Value | Method |

| Adsorption/Desorption (Log Koc) | 3.097 | KOCWIN v2.00 (PCKOCWIN) |

This data is based on endpoint summaries from registration dossiers. europa.eu

A higher Koc value indicates stronger adsorption to soil organic carbon, leading to lower mobility in the soil column and reduced leaching potential into groundwater. nih.govrsc.org The adsorption process can be complex, sometimes involving an initial rapid phase followed by a slower sequestration into the soil matrix over time. ecetoc.org

Volatilization and Henry's Law Constant Determinations

Volatilization is a key process governing the environmental distribution of organic compounds, describing the transfer of a substance from a liquid or solid phase to a gaseous phase. For ketones such as this compound, which are classified as volatile organic compounds (VOCs), this process is particularly significant in determining their partitioning between water and the atmosphere. thermofisher.comwho.int The tendency of a chemical to partition from water to air is quantified by the Henry's Law constant (H). epa.gov This constant is crucial for environmental models that predict the fate and transport of chemicals. epa.gov A higher Henry's Law constant indicates a greater tendency for the compound to volatilize from water surfaces. charite.de

The Henry's Law constant can be determined experimentally or estimated using structure-activity relationships (SARs) and bond contribution methods. semanticscholar.orghenrys-law.org Experimental methods often involve headspace analysis, where the equilibrium concentration of the compound in the gas phase above an aqueous solution is measured, typically using gas chromatography (GC). researchgate.net The differential headspace technique and equilibrium gas stripping methods are also employed for accurate measurements. researchgate.netresearchgate.net For many compounds, including specific isomers like this compound, experimentally determined values are not always available. In such cases, estimation methods are utilized. These models calculate H based on the compound's vapor pressure and water solubility or by summing the contributions of its molecular fragments. henrys-law.orgnih.gov For example, the Henry's Law constant for 2-methylpentanal (B94375) is estimated to be 3.7 x 10⁻⁴ atm-m³/mol using a fragment constant estimation method. nih.gov

Table 1: Henry's Law Constants for Selected Aliphatic Ketones

| Compound Name | CAS Number | Molecular Formula | Henry's Law Constant (atm·m³/mol) | Temperature (°C) | Method |

|---|---|---|---|---|---|

| Acetone | 67-64-1 | C₃H₆O | 3.2 x 10⁻⁵ | 25 | Measured |

| Methyl Ethyl Ketone (MEK) | 78-93-3 | C₄H₈O | 1.1 x 10⁻⁴ | 25 | Measured |

| 2-Pentanone | 107-87-9 | C₅H₁₀O | 1.8 x 10⁻⁴ | 25 | Measured |

| Methyl Isobutyl Ketone (MIBK) | 108-10-1 | C₆H₁₂O | 1.38 x 10⁻⁴ | 25 | Measured iarc.fr |

| 2-Hexanone | 591-78-6 | C₆H₁₂O | 4.3 x 10⁻⁵ | 25 | Estimated |

| 5-Nonanone (B165733) (Dibutyl Ketone) | 502-56-7 | C₉H₁₈O | 2.8 x 10⁻⁴ | 25 | Estimated nih.gov |

This table presents data for analogous compounds to illustrate the expected range for this compound. "Measured" values are from experimental studies, while "Estimated" values are derived from models.

Analytical Monitoring Techniques for Environmental Presence

The detection and quantification of ketones like this compound in environmental samples such as air and water are critical for monitoring their presence and understanding their fate. mdpi.comstandingcommitteeofanalysts.co.uk As a volatile organic compound (VOC), a variety of established analytical methods are applicable, with Gas Chromatography (GC) being the cornerstone technique. thermofisher.comeurofins.in

For water samples, sample preparation is crucial to extract and concentrate the analytes before GC analysis. Common techniques include:

Purge and Trap (P&T): This is a highly sensitive and widely used method for volatile analysis. thermofisher.comgov.bc.ca An inert gas is bubbled (purged) through the water sample, stripping the volatile compounds, which are then captured on a sorbent trap. The trap is subsequently heated to desorb the compounds into the GC system. gov.bc.ca

Headspace Analysis (HS): In this method, the sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. gov.bc.ca A portion of this headspace gas is then injected into the GC. This can be done statically or dynamically, where the headspace is swept onto a trap to improve sensitivity (Trap-Headspace). shimadzu.com

Liquid-Liquid Extraction (LLE): This technique uses a solvent, such as dichloromethane, to extract compounds from the water sample. standingcommitteeofanalysts.co.uk However, it can be less sensitive for highly volatile compounds compared to P&T or HS. nih.gov

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent that retains the organic compounds. eurofins.com The compounds are later eluted with a small volume of solvent. eurofins.com

For air analysis, samples can be collected using sorbent tubes, canisters, or passive samplers. sigmaaldrich.com Aldehydes and ketones in the air are often analyzed after derivatization to improve stability and detection. sigmaaldrich.com A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with ketones to form stable oximes that are readily analyzed by GC. sigmaaldrich.comacs.org Another agent used is 2,4-dinitrophenylhydrazine (B122626) (DNPH), with the resulting derivatives typically analyzed by High-Performance Liquid Chromatography (HPLC). nih.gov

The primary analytical instrument for separating and identifying ketones is the Gas Chromatograph, often coupled with a Mass Spectrometer (GC-MS). standingcommitteeofanalysts.co.ukeurofins.in

Gas Chromatography (GC): Separates compounds based on their boiling points and interaction with the stationary phase of the GC column. thermofisher.com

Mass Spectrometry (MS): Following separation by GC, the MS detector bombards the molecules with electrons, creating charged fragments. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification, offering a high degree of confidence. thermofisher.comstandingcommitteeofanalysts.co.uk For enhanced sensitivity and selectivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. eurofins.com High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, aiding in the definitive identification of unknown compounds in complex matrices. cetjournal.it

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have developed standardized methods, such as EPA Method 8260D, for the analysis of VOCs in water using GC-MS, which would be applicable for monitoring this compound. shimadzu.com

Table 2: Summary of Analytical Techniques for Ketone Monitoring in Environmental Samples

| Technique | Principle | Sample Matrix | Common Detector | Advantages |

|---|---|---|---|---|

| Purge and Trap (P&T) | Inert gas purges volatiles from a liquid sample onto a sorbent trap for concentration before analysis. gov.bc.ca | Water | GC-MS | High sensitivity for VOCs. thermofisher.com |

| Headspace (HS) Analysis | Volatiles partition into the gas phase of a sealed, heated sample vial for injection. eurofins.in | Water, Solids | GC-MS | Simple, automated, minimizes matrix interference. gov.bc.ca |

| Solid-Phase Microextraction (SPME) | A coated fiber adsorbs analytes from a sample or its headspace, followed by thermal desorption in the GC inlet. sigmaaldrich.com | Air, Water | GC-MS | Solvent-free, simple, combines sampling and concentration. sigmaaldrich.com |

| Liquid-Liquid Extraction (LLE) | A solvent is used to extract analytes from a liquid sample. nih.gov | Water | GC-MS | Established method, suitable for less volatile compounds. |

Research Applications of Ketones As Chemical Synthons

Precursor in Complex Organic Synthesis

The structure of 5-Ethylnonan-2-one, featuring a ketone functional group, positions it as a potential precursor in more complex molecular architectures. The carbonyl group can undergo a variety of transformations, including nucleophilic addition, reduction, and oxidation, making it a versatile handle for synthetic chemists.

For instance, the ketone can be converted into an alcohol, 5-ethylnonan-2-ol, through reduction. nih.gov This alcohol can then serve as a starting material for the synthesis of other compounds. smolecule.com The reactivity of the ketone allows for the introduction of new functional groups and the extension of the carbon skeleton, which is a fundamental aspect of complex organic synthesis.

Building Block for Fine Chemicals and Specialty Materials

Ketones are integral to the synthesis of fine chemicals and specialty materials. Fine chemicals are pure, single substances produced in limited quantities and are often used as intermediates in the production of pharmaceuticals, agrochemicals, and other high-value products.

While specific applications of this compound in the production of fine chemicals are not extensively documented in the available literature, ketones with similar structures are known to be used in the fragrance industry. smolecule.com The molecular structure of this compound, with its specific chain length and ethyl branching, could potentially contribute to unique olfactory properties, making it a candidate for investigation in the development of new fragrances or flavors.

Derivatization for Novel Chemical Entities

The chemical modification, or derivatization, of ketones is a common strategy for creating novel chemical entities with potentially new or enhanced properties. The ketone group in this compound can be targeted for various chemical reactions to generate a library of new compounds.

Examples of such derivatizations include the formation of imines, enamines, or oximes by reacting the ketone with amines or hydroxylamines. These new compounds can then be further modified or screened for biological activity or material properties. The exploration of such derivatives, starting from a specific ketone like this compound, is a key aspect of discovery chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| 5-ethylnonan-2-ol |

| Imines |

| Enamines |

| Oximes |

| Amines |

| Hydroxylamines |

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.goveuropa.eu |

| Molecular Formula | C11H22O nih.goveuropa.eunist.govepa.gov |

| Molecular Weight | 170.29 g/mol nih.govepa.gov |

| CAS Number | 5440-89-1 nih.goveuropa.eunist.govepa.gov |

| Boiling Point | 217.7°C at 760 mmHg molbase.comlookchem.com |

| Density | 0.82 g/cm³ molbase.comlookchem.com |

| Flash Point | 81.8°C molbase.comlookchem.com |

| Refractive Index | 1.424 molbase.com |

| SMILES | CCCCC(CC)CCC(=O)C nih.goveuropa.eu |

| InChI Key | BUGODZVINXTXEH-UHFFFAOYSA-N nih.govnist.gov |

Analytical and Sensory Research in Flavor and Fragrance Chemistry Pertaining to Ketones

Biosynthesis and Formation Pathways of Aroma-Active Ketones

The formation of aroma-active ketones, including branched-chain structures like 5-Ethylnonan-2-one, is a complex process involving several primary metabolic pathways. These pathways primarily utilize fatty acids and amino acids as precursors. nih.gov While specific biosynthetic data for this compound is not extensively documented, its formation can be inferred from established pathways for similar ketones.

Two of the most significant pathways for ketone formation are the catabolism of amino acids and the oxidation of lipids.

Amino Acid Catabolism: Amino acids can be categorized as glucogenic, ketogenic, or both, based on the metabolic intermediates they produce upon breakdown. pearson.comwikipedia.orglsuhsc.edu Ketogenic amino acids, such as leucine (B10760876) and lysine, are catabolized to yield acetyl-CoA or acetoacetate, which are direct precursors to ketone bodies. upr.edulibretexts.org The catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine is a particularly relevant pathway for the formation of branched-chain aroma compounds. researchgate.net This process involves the transfer of the amino group to form a branched-chain α-keto acid, which can then undergo further reactions to form a variety of volatile compounds, including ketones. researchgate.netnih.gov The decrease in certain amino acids during fruit maturation, for instance, is linked to their role as precursors in the biosynthesis of alcohols, aldehydes, and ketones. researchgate.net

Table 1: Amino Acid Catabolism and Ketone Formation

| Precursor Type | Key Amino Acids | Metabolic Intermediates | Resulting Products |

|---|---|---|---|

| Ketogenic | Leucine, Lysine | Acetoacetyl-CoA, Acetyl-CoA | Ketone Bodies |

| Glucogenic | Alanine, Aspartate, Glutamate | Pyruvate, α-Ketoglutarate, Oxaloacetate | Glucose Precursors |

| Both | Isoleucine, Phenylalanine, Tryptophan | Various | Ketone and Glucose Precursors |

This table summarizes the classification of amino acids based on their catabolic end products, which can lead to the formation of ketones or glucose.

Lipid Oxidation: The oxidation of fatty acids is a major source of aroma-active ketones in food. nih.gov This process can occur through several mechanisms, including α-oxidation, β-oxidation, and the lipoxygenase (LOX) pathway. nih.gov

β-Oxidation: In this mitochondrial process, fatty acids are broken down into acetyl-CoA units. uoanbar.edu.iq Under conditions of high fatty acid oxidation rates, such as during fasting or in certain metabolic states, the liver produces significant quantities of ketone bodies (acetoacetate, D-3-hydroxybutyrate, and acetone). uoanbar.edu.iqlumenlearning.com In some contexts, β-oxidation can lead to the formation of 3-oxo acids (beta-keto acids), which can then be decarboxylated to form methyl ketones. d-nb.infovup.sk

Lipid Peroxidation at Elevated Temperatures: The heating of fats and oils can lead to the formation of hydroperoxides, which are odorless primary oxidation products. mdpi.com These unstable compounds decompose into a variety of secondary degradation products, including aldehydes and ketones, which contribute to the aroma of processed foods. mdpi.com Studies have shown that methyl ketones are tertiary lipid oxidation products, formed from secondary products like alka-2,4-dienals and alk-2-enals. d-nb.infonih.gov The presence of amino compounds can further promote the formation of these methyl ketones. d-nb.infomdpi.com

While the direct biosynthetic pathway for this compound is not explicitly detailed in the reviewed literature, its branched structure suggests a likely origin from the catabolism of a branched-chain amino acid or the oxidation of a branched-chain fatty acid. The ethyl group at the 5-position points towards a more complex formation mechanism than simple β-oxidation of a linear fatty acid.

Sensory Perception Mechanisms of Ketone-Derived Aromas

The sensory perception of ketones is a complex process that begins with the interaction of the volatile ketone molecule with olfactory receptors (ORs) in the nasal cavity. This interaction triggers a signal cascade that is transmitted to the brain, resulting in the perception of a specific aroma. The perceived scent of a ketone is intrinsically linked to its molecular structure, including its chain length, the position of the carbonyl group, and the presence of any branching or other functional groups.

Ketones are known to contribute a wide range of sensory attributes to foods and fragrances, often described as fruity, floral, creamy, waxy, or mushroom-like. For instance, methyl ketones are noted for sensory qualities that can be described as soapy, musty, green, fruity, or characteristic of blue cheese. mdpi.com

The specific aroma profile of this compound is not widely reported in scientific literature. However, based on its structure—a C11 ketone with an ethyl branch—it can be hypothesized to possess a complex aroma with potential waxy, green, or fruity notes. The presence of the ethyl group is expected to significantly influence its odor character compared to its linear isomer, 2-undecanone, which is known for its floral and fruity notes.

The mechanism of odor perception involves the binding of an odorant molecule to one or more ORs. Each OR is a protein that can recognize specific molecular features of an odorant. The combination of ORs activated by a particular ketone determines the unique signal sent to the brain and, consequently, the perceived aroma. The structural features of this compound, such as its carbon chain length and the position of the ethyl group and carbonyl function, will dictate which specific ORs it can bind to and with what affinity, thus defining its unique scent profile.

Advanced Analytical Techniques for Volatile Ketone Profiling in Complex Matrices

The identification and quantification of volatile ketones like this compound in complex samples such as food and beverages require sophisticated analytical techniques. These methods are essential for understanding flavor profiles, identifying off-odors, and ensuring product quality.

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As the separated volatile compounds elute from the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (such as a mass spectrometer or flame ionization detector) for chemical identification and quantification, while the other is directed to a sniffing port where a trained sensory panelist assesses the aroma of each compound.

Headspace Analysis and Sample Preparation Methodologies

Before instrumental analysis, volatile compounds like ketones must be extracted from the sample matrix. Headspace analysis is a common approach for this purpose, as it focuses on the volatile fraction of the sample that is responsible for its aroma.

Static Headspace (SHS): In this method, a sample is placed in a sealed vial and allowed to equilibrate at a specific temperature. A portion of the vapor (headspace) above the sample is then injected into the GC. This technique was used to determine the presence of up to seven different methyl ketones in milk fat and vegetable oils under elevated temperatures. d-nb.infonih.gov

Dynamic Headspace (Purge-and-Trap): This technique involves passing an inert gas through the sample to purge the volatile compounds, which are then collected on an adsorbent trap. The trap is subsequently heated to release the concentrated volatiles into the GC system.